molecular formula C23H24ClN3O2S2 B3231796 6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329640-97-2

6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3231796
CAS No.: 1329640-97-2
M. Wt: 474 g/mol
InChI Key: AMASSSOUGPWVQR-UHFFFAOYSA-N
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Description

6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3O2S2 and its molecular weight is 474 g/mol. The purity is usually 95%.
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Biological Activity

6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 334.41 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains. In vitro studies show minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound also exhibits antifungal properties with MIC values reported at 12.5 µg/mL against Candida albicans and other fungal strains .

Antiproliferative Effects

Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. For example:

  • Cancer Cell Lines : The compound has been tested against various cancer cell lines with notable antiproliferative effects observed at concentrations as low as 10 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with ribosomal function in bacteria, leading to inhibited protein synthesis.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity is partly attributed to the disruption of bacterial cell membranes.
  • Apoptosis Induction in Cancer Cells : The antiproliferative effects may involve the induction of apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of several thieno[2,3-c]pyridine derivatives. Among them, the compound showed significant inhibition against E. coli with an MIC of 50 µg/mL .

Study 2: Anticancer Properties

In a comparative study on various synthesized compounds including thieno[2,3-c]pyridines, it was found that those with a benzyl substituent exhibited enhanced anticancer properties against breast and colon cancer cell lines .

Properties

IUPAC Name

6-benzyl-2-[(3-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2.ClH/c1-29-17-9-5-8-16(12-17)22(28)25-23-20(21(24)27)18-10-11-26(14-19(18)30-23)13-15-6-3-2-4-7-15;/h2-9,12H,10-11,13-14H2,1H3,(H2,24,27)(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMASSSOUGPWVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.